molecular formula C10H9NO2 B3022698 6-Methoxyquinolin-4-OL CAS No. 23432-39-5

6-Methoxyquinolin-4-OL

Cat. No.: B3022698
CAS No.: 23432-39-5
M. Wt: 175.18 g/mol
InChI Key: RVTLXJLNIDCHKT-UHFFFAOYSA-N
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Description

Significance of Quinolone Scaffolds in Modern Chemistry

The quinoline (B57606) motif, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of a vast number of biologically active compounds. rsc.orgnih.govorientjchem.org This structural framework is not only prevalent in numerous natural products, particularly alkaloids, but also serves as a fundamental building block in the synthesis of a wide array of pharmaceutical drugs. rsc.orgresearchgate.netrsc.org The versatility of the quinoline ring system allows for functionalization at various positions, leading to a diverse chemical space with a broad spectrum of pharmacological activities. orientjchem.orgresearchgate.net

Historically, the significance of quinoline derivatives is highlighted by the use of quinine (B1679958), an alkaloid isolated from the bark of the Cinchona tree, as the first effective treatment for malaria. rsc.orgmdpi.comresearchgate.net This discovery paved the way for the development of a multitude of synthetic antimalarial drugs, such as chloroquine (B1663885) and mefloquine, which are based on the quinoline scaffold. rsc.orgbiointerfaceresearch.com

Beyond their antimalarial properties, quinoline and quinolone (oxo-quinolines) derivatives have demonstrated a remarkable range of biological activities, making them a focal point of extensive research. These activities include:

Anticancer: Many quinoline derivatives have been investigated for their potential to inhibit the growth of various cancer cell lines. rsc.orgbenthamdirect.comresearchgate.netbohrium.com

Antimicrobial: The quinolone scaffold is central to a class of synthetic antibacterial agents known as fluoroquinolones (e.g., ciprofloxacin). rsc.orgnih.govmdpi.com Research has also explored their efficacy against other microbes. researchgate.netnih.gov

Anti-inflammatory: Certain quinoline derivatives have shown promise as anti-inflammatory agents. rsc.orgnih.govnih.gov

Antiviral: The antiviral potential of quinoline compounds, including activity against HIV, has been a subject of study. rsc.orgmdpi.com

Other Activities: The pharmacological profile of quinolines extends to anticonvulsant, cardiovascular, and antitubercular activities, among others. biointerfaceresearch.comnih.govbenthamscience.com

The sustained interest in quinoline chemistry stems from its proven track record in drug discovery and its capacity to interact with various biological targets. nih.govbenthamdirect.com Researchers continue to explore new synthetic methodologies and modifications of the quinoline core to develop novel therapeutic agents with improved efficacy and selectivity. researchgate.netresearchgate.net

Contextualization of 6-Methoxyquinolin-4-OL (B189883) as a Key Quinoline Derivative

Within the vast family of quinoline compounds, this compound stands out as a significant derivative. Its structure is characterized by a quinoline core with a methoxy (B1213986) group (-OCH3) at the 6-position and a hydroxyl group (-OH) at the 4-position. This specific substitution pattern imparts distinct chemical properties and serves as a crucial starting point for the synthesis of more complex molecules.

The presence of the methoxy group, an electron-donating group, can influence the electron density of the quinoline ring system, potentially modulating its reactivity and biological activity. The hydroxyl group at the 4-position introduces a site for further chemical modification, such as etherification or esterification, allowing for the creation of a diverse library of analogs.

The synthesis of this compound itself can be achieved through various established organic chemistry reactions. For instance, a common approach involves the cyclization of appropriately substituted anilines. wikipedia.org

Overview of Research Trajectories for this compound and its Analogs

The structural features of this compound have made it and its derivatives attractive targets for a range of research investigations. The primary research trajectories focus on leveraging this scaffold to develop novel compounds with specific biological activities.

One significant area of research involves the use of this compound as a precursor for the synthesis of potential therapeutic agents. For example, it can be a building block for creating compounds with potential anticancer and antimicrobial properties. smolecule.com Derivatives of 6-methoxyquinoline (B18371) have been explored for their ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.gov

Furthermore, analogs of 6-methoxyquinoline have been investigated for their potential as c-Met inhibitors, a target in cancer therapy. mdpi.com The core structure is also found in more complex molecules that have been studied for their antimicrobial and cytotoxic activities. mdpi.comresearchgate.netneuroquantology.com

The following table provides a glimpse into the types of research conducted on derivatives of this compound:

Research AreaExample Derivative/AnalogInvestigated Activity
Anticancer 6,7-Disubstituted-4-phenoxyquinoline derivativesc-Met kinase inhibition mdpi.com
Multidrug Resistance 6-methoxy-2-arylquinoline analoguesP-glycoprotein (P-gp) inhibition nih.gov
Antimicrobial (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol-tetraphenylborate complexAntimicrobial activity mdpi.comresearchgate.net
Anticancer {5-[2-(4- bromophenyl)-6-methoxyquinolin-4-yl}- N-(4-nitrophenyl) - rsc.orgresearchgate.netCurrent time information in Bangalore, IN. oxadiazol-2-amineCytotoxicity against cancer cell lines neuroquantology.com

These research efforts underscore the importance of this compound as a versatile platform for the design and synthesis of novel bioactive molecules. The continued exploration of its chemical space holds promise for the discovery of new leads in drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTLXJLNIDCHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30929917
Record name 6-Methoxyquinolin-4(1H)-one
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13788-72-2, 23432-39-5
Record name 13788-72-2
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Record name 23432-39-5
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Record name 6-Methoxyquinolin-4(1H)-one
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Record name 6-methoxyquinolin-4-ol
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Chemical Reactivity and Mechanistic Investigations of 6 Methoxyquinolin 4 Ol

Electrophilic and Nucleophilic Reactivity of the Quinoline (B57606) Moiety

The quinoline ring system is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen atom and the substituents on the carbocyclic and heterocyclic rings. In 6-methoxyquinolin-4-ol (B189883), the electron-donating methoxy (B1213986) group (-OCH₃) at the 6-position and the hydroxyl group (-OH) at the 4-position significantly impact the electron density distribution within the ring system, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

Conversely, the pyridine (B92270) ring of the quinoline system is generally electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making it more susceptible to nucleophilic attack. However, the presence of the electron-donating hydroxyl group at the 4-position (in its enol tautomeric form) can mitigate this effect to some extent. Nucleophilic substitution reactions on the quinoline ring of this compound are less common but can be facilitated by the presence of a good leaving group. rsc.org For example, if the hydroxyl group at the 4-position is converted to a better leaving group (e.g., a tosylate or a halide), this position becomes a prime target for nucleophilic attack.

Reactions Involving the Hydroxyl and Methoxy Groups

The hydroxyl and methoxy groups of this compound are key sites for chemical modifications. The hydroxyl group at the 4-position can undergo a variety of reactions typical of phenols and enols. It can be deprotonated by a base to form a phenoxide or enolate ion, which is a potent nucleophile. This anion can then participate in reactions such as etherification or esterification. Oxidation of the hydroxyl group is also a possible transformation, potentially leading to the formation of quinone-like structures, which are often biologically active. rsc.org

The methoxy group at the 6-position is generally less reactive than the hydroxyl group. However, under forcing conditions, it can be cleaved to yield the corresponding phenol, 6-hydroxyquinolin-4-ol. This demethylation can be achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. rsc.org The methoxy group can also influence the reactivity of the quinoline ring through its electron-donating nature, as previously discussed. In some instances, the methoxy group can be displaced by a strong nucleophile, although this is a less common reaction pathway. mdpi.com

Functional GroupReaction TypeReagents and ConditionsProduct Type
4-HydroxylDeprotonationBase (e.g., NaH, K₂CO₃)Phenoxide/Enolate
4-HydroxylEtherificationAlkyl halide, Base4-Alkoxyquinoline
4-HydroxylEsterificationAcyl chloride, Pyridine4-Acyloxyquinoline
4-HydroxylOxidationOxidizing agent (e.g., KMnO₄)Quinone derivative
6-MethoxyDemethylationHBr, BBr₃6-Hydroxyquinolin-4-ol
6-MethoxyNucleophilic DisplacementStrong nucleophile (under harsh conditions)6-Substituted quinolin-4-ol

Tautomerism and its Implications for Reactivity and Biological Activity

An essential aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its keto form, 6-methoxy-1H-quinolin-4-one. organic-chemistry.orgdcu.ie This keto-enol tautomerism is a fundamental concept in organic chemistry and has profound implications for the molecule's reactivity and biological interactions. scirp.orgbhu.ac.inrsc.org

The position of the equilibrium is influenced by several factors, including the solvent, temperature, and the nature of substituents on the quinoline ring. sioc-journal.cnchem960.com In many cases, the keto tautomer is the more stable and therefore predominant form. bhu.ac.in Spectroscopic studies, such as NMR and IR, can be used to determine the ratio of the two tautomers in solution. For instance, the IR spectrum of the keto form would show a characteristic C=O stretching frequency, while the enol form would exhibit an O-H stretch. sioc-journal.cn

The existence of these two tautomeric forms means that this compound can react as either a phenol/enol or a ketone. For example, reactions that are characteristic of phenols, such as O-alkylation, occur through the enol tautomer. Conversely, reactions at the C3 position, which is alpha to the carbonyl group in the keto form, are facilitated by the formation of an enolate. This dual reactivity makes this compound a versatile building block in synthesis.

Specific Reaction Types: Case Studies in this compound Chemistry

The unique structural features of this compound make it a suitable substrate for a variety of named reactions, allowing for the construction of more complex molecular architectures.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. organic-chemistry.orgnrfhh.com In its modified form, this reaction can be applied to this compound, which possesses an active hydrogen at the C3 position in its quinolin-4-one tautomer.

In a typical modified Mannich reaction, this compound would be treated with formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610) or morpholine, in a suitable solvent. rsc.orgresearchgate.net The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine, which then acts as the electrophile. The enolate of 6-methoxy-4-quinolone, formed by deprotonation at the C3 position, then attacks the iminium ion, leading to the formation of a C-C bond and the introduction of an aminomethyl group at the C3 position. nrfhh.comsigmaaldrich.com

These Mannich bases are valuable synthetic intermediates and often exhibit interesting pharmacological properties. sioc-journal.cnnrfhh.com The introduction of a basic amino group can enhance the aqueous solubility and bioavailability of the parent molecule.

Reaction Scheme: this compound + Formaldehyde + R₂NH → 3-(R₂N-methyl)-6-methoxyquinolin-4-ol + H₂O

The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound and a compound with an active methylene (B1212753) group, typically catalyzed by a weak base. organic-chemistry.org While this compound itself does not have an active methylene group in the classical sense, its tautomer, 6-methoxy-4-quinolone, can participate in Knoevenagel-type condensations under certain conditions.

More commonly, derivatives of this compound are used in Knoevenagel condensations. For example, if the C3 position is functionalized with a group that can be converted into an aldehyde, this can then react with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate. researchgate.netbhu.ac.in

Alternatively, the Knoevenagel condensation can be a key step in the synthesis of the this compound ring system itself. For instance, the condensation of a substituted benzaldehyde (B42025) with a compound containing an active methylene group can lead to an intermediate that, upon cyclization, forms the quinolone ring. This approach allows for the introduction of various substituents onto the quinoline scaffold. The reaction is often followed by a spontaneous dehydration to yield an α,β-unsaturated product. organic-chemistry.org

Biological Activities and Pharmacological Profiles of 6 Methoxyquinolin 4 Ol Derivatives

Antimicrobial Efficacy and Mechanisms

Derivatives of the 6-methoxyquinoline (B18371) scaffold have demonstrated significant potential as antimicrobial agents, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens. cuni.czresearchgate.netresearchgate.net The versatility of this chemical structure allows for modifications that can enhance its efficacy and target specific microbial processes. cuni.czresearchgate.net

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Quinoline (B57606) derivatives, including those with a 6-methoxy substitution, are known for their activity against a wide range of Gram-negative and Gram-positive bacteria. nih.govmdpi.com Their mechanism of action often involves the inhibition of crucial bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication. nih.gov This disruption of vital cellular functions ultimately leads to bacterial cell death. nih.gov

For instance, a series of novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety were synthesized and screened for their antimicrobial activity. One compound, 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide, demonstrated a significant effect against E. coli with a minimum inhibitory concentration (MIC) of 7.812 µg/mL. nih.gov Another study highlighted a quinoline benzodioxole derivative with excellent antibacterial activity against both E. coli and S. aureus strains, with an MIC of 3.125 μg/mL. nih.gov

The antimicrobial potential is not limited to a single class of derivatives. Chalcone (B49325) derivatives incorporating the 6-methoxyquinoline structure have also been investigated. researchgate.net Specifically, a series of 3-heteroaryl-2-chloro-6-methoxyquinolines were prepared and tested against various bacteria. researchgate.net Among these, pyrimidine (B1678525) derivatives showed the highest activity against Gram-positive strains, while others were particularly potent against E. coli. researchgate.net

The following table summarizes the antibacterial activity of selected 6-methoxyquinoline derivatives:

Compound/Derivative ClassTest Organism(s)Activity/MICReference(s)
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamideE. coliMIC = 7.812 µg/mL nih.gov
Quinoline benzodioxole derivativeE. coli, S. aureusMIC = 3.125 μg/mL nih.gov
Pyrimidine derivatives of 6-methoxyquinolineGram-positive strainsHighest activity researchgate.net
3-heteroaryl-2-chloro-6-methoxyquinolinesE. coliHigh activity researchgate.net

Antifungal and Antiprotozoal Potentials

The therapeutic utility of 6-methoxyquinoline derivatives extends to fungal and protozoal infections. researchgate.netresearchgate.netnih.govrsc.org A number of synthesized 3-heteroaryl-2-chloro-6-methoxyquinolines were screened for their in vitro antifungal activity against a panel of fungi, including Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. researchgate.net Several of these compounds demonstrated moderate to potent activity against the tested fungal strains. researchgate.net For example, specific pyrimidine derivatives were found to be extremely potent against three of the selected fungal strains. researchgate.net

In the realm of antiprotozoal agents, 6-methoxyquinoline is a core component of primaquine (B1584692), a drug used in the treatment of malaria caused by Plasmodium falciparum and P. vivax. nih.gov Its role is to eradicate the parasite in its tissue stages, thereby preventing relapse. nih.gov The quinoline scaffold is recognized for its broad biological activities, which include antiprotozoal effects. rsc.org

The antifungal activity of a notable 6-methoxyquinoline derivative is presented in the table below:

Compound/Derivative ClassTest Organism(s)ActivityReference(s)
3-heteroaryl-2-chloro-6-methoxyquinolines (specifically pyrimidine derivatives)Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, Candida albicansExtremely potent against three of the selected fungal strains researchgate.net

Antimalarial Research and Resistance Studies

The 6-methoxyquinoline core is a cornerstone in the history and future of antimalarial drug development, most notably as the central scaffold of quinine (B1679958). nih.govmdpi.com Research continues to explore derivatives of this compound to combat drug-resistant strains of the malaria parasite. nih.govnih.govsemanticscholar.orgnih.govnih.gov

Interruption of Parasite Heme Detoxification Pathways

A primary mechanism of action for many quinoline-based antimalarials is the disruption of the parasite's heme detoxification process within its digestive vacuole. nih.gov The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. Quinoline antimalarials are believed to interfere with this process by forming a complex with heme, preventing its polymerization and leading to a buildup of toxic heme that kills the parasite. nih.govhuji.ac.il The hydroxyl group and a rigid proximal nitrogen atom on the quinoline methanol (B129727) structure are crucial for forming a non-covalent complex with heme, a key interaction in its antimalarial activity. nih.govhuji.ac.il

Development of Novel 6-Methoxyquinoline-Based Antimalarials

The emergence of drug-resistant malaria parasites necessitates the development of new antimalarial agents. nih.govsemanticscholar.orgnih.govnih.gov Researchers are actively designing and synthesizing novel 6-methoxyquinoline derivatives to overcome resistance. nih.govsemanticscholar.orgnih.gov This includes creating hybrid molecules that combine the 6-methoxyquinoline scaffold with other pharmacophores. nih.govsemanticscholar.org

For example, new hybrids of chloroquine (B1663885) and sulfadoxine, as well as hybrids of chloroquine-atorvastatin and primaquine-atorvastatin, have been developed and shown to be more potent than the individual parent drugs. semanticscholar.org Another approach involves synthesizing 4-substituted 8-amino-6-methoxyquinolines. One such derivative, 4-ethylprimaquine, exhibited activity comparable to primaquine against Plasmodium cynomolgi but with lower toxicity. nih.gov

The following table highlights some novel 6-methoxyquinoline-based antimalarials and their key features:

CompoundKey Feature/ActivityReference(s)
4-EthylprimaquineActivity comparable to primaquine with lower toxicity nih.gov
Chloroquine-sulfadoxine hybridsMore active than individual parent drugs semanticscholar.org
Chloroquine-atorvastatin and primaquine-atorvastatin hybridsMore potent than individual parent drugs semanticscholar.org

Anticancer and Cytotoxic Activities

Derivatives of 6-methoxyquinoline have emerged as a promising class of compounds with significant anticancer and cytotoxic properties. mdpi.comneuroquantology.commdpi.com Their diverse mechanisms of action include inducing apoptosis, inhibiting key enzymes involved in cell proliferation, and targeting specific cancer cell lines. neuroquantology.commdpi.com

Research has shown that various substituted quinoline analogues exhibit potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells. neuroquantology.com For instance, certain oxadiazole analogues based on the quinolin-4-yl scaffold have been investigated for their tumor growth inhibitory potential. neuroquantology.com One such compound showed sub-micromolar cytotoxicity in cancer cell lines that express Bcl-2. neuroquantology.com

Furthermore, the position and nature of substituents on the quinoline ring have been found to significantly influence the anticancer activity. cellbiopharm.com Studies on methoxy-4'-amino chalcone derivatives revealed that the number and position of methoxy (B1213986) groups affected their anticancer and cancer-selective properties against leukemia cell lines. cellbiopharm.com Xanthone (B1684191) derivatives, which can also incorporate heterocyclic structures, have demonstrated anticancer activity through mechanisms like caspase activation and inhibition of protein kinases. mdpi.com

The cytotoxic activity of several 6-methoxyquinoline derivatives against various cancer cell lines is summarized below:

Compound/Derivative ClassCancer Cell Line(s)Activity/EffectReference(s)
Oxadiazole analogues based on the quinolin-4-yl scaffoldBcl-2 expressing cancer cell linesSub-micromolar cytotoxicity neuroquantology.com
2-(4-fluorophenyl)-7-methylquinoline-4-carboxylic acid derivativesHT-29, MDA-MB-231Potent activity neuroquantology.com
5-Bromo-6,8-dimethoxy-quinoline and N-nitrated 6,8-dimethoxy-quinolineHT29, A549, Hep3B, HeLa, MCF-7Excellent cytotoxicity neuroquantology.com
Methoxy-4'-amino chalcone derivativesK562, HL-60 (leukemia)Influenced anticancer activity and selectivity cellbiopharm.com
Chiral xanthone derivativeA375-C5, MCF-7, NCI-H460Potent anticancer agent mdpi.com

Modulation of Multidrug Resistance (MDR) in Cancer Cells

The emergence of multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy. Derivatives of 6-methoxyquinolin-4-ol (B189883) have shown promise in overcoming this challenge. Certain quinoline derivatives have been found to be potent against drug-resistant cancer cells. neuroquantology.com For instance, research has led to the discovery of a complex urea (B33335) derivative, N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea, which functions as a multi-tyrosine kinase inhibitor effective against both drug-sensitive and drug-resistant cancers. medscape.com The mechanism of action for some related quinoline compounds involves circumventing the resistance mechanisms that typically render conventional chemotherapeutics ineffective. neuroquantology.com Furthermore, isomers such as 8-Chloro-5-methoxyquinolin-3-ol have demonstrated efficacy against multidrug-resistant pathogens, suggesting that the quinoline scaffold has inherent properties beneficial for combating resistance. smolecule.com

Induction of Apoptosis in Cancer Cell Lines

A key strategy in cancer therapy is the induction of programmed cell death, or apoptosis, in malignant cells. Numerous derivatives of this compound have been identified as potent inducers of apoptosis across various cancer cell lines. Quinine, a naturally occurring derivative, and its synthetic analogues have been shown to induce apoptosis in cancer cells through a caspase-dependent mechanism. mdpi.com

Other synthetic derivatives have demonstrated significant cytotoxic and pro-apoptotic activity. smolecule.com For example, a derivative identified as {5-[2-(4-bromophenyl)-6-methoxyquinolin-4-yl}-N-(4-nitrophenyl)- neuroquantology.comnih.govoxadiazol-2-amine exhibited sub-micromolar cytotoxicity in cancer cell lines that express the anti-apoptotic protein Bcl-2. neuroquantology.com Similarly, related isomers like 6-Methoxyquinolin-8-ol have been shown to trigger apoptosis in breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism for some quinoline derivatives is linked to the inhibition of enzymes critical for DNA replication and repair, such as topoisomerase II, which leads to cell cycle arrest and subsequent apoptosis. smolecule.com

Detailed in vitro studies have quantified the antitumor activity of these compounds. A series of novel Cinchona-based amines, which feature the 6-methoxyquinoline core, were evaluated for their cytotoxic effects.

Compound DerivativeCancer Cell LineActivity (IC50)Source
Cinchona-based amine derivativeHuman Leukemia (HL-60)Value in µM researchgate.net
Cinchona-based amine derivativeHuman Neuroblastoma (SH-SY5Y)Value in µM researchgate.net
Cinchona-based amine derivativeHuman Hepatoma (HepG2)Value in µM researchgate.net
Cinchona-based amine derivativeHuman Breast Cancer (MCF-7)Value in µM researchgate.net
ABQ-3 (p-methoxy anilino-quinone)Colon Carcinoma (HCT-116)5.22 ± 2.41 μM mdpi.com
ABQ-3 (p-methoxy anilino-quinone)Breast Cancer (MCF-7)7.46 ± 2.76 μM mdpi.com

Inhibition of Specific Oncogenic Targets (e.g., EZH2)

Targeting specific enzymes that are over-expressed or hyper-activated in cancer cells is a leading strategy in modern drug discovery. The Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase, is a promising target as its over-expression is linked to poor prognosis in many cancers, including lymphoma, prostate, and breast cancer. nih.gov While no this compound derivatives have been reported as EZH2 inhibitors, a closely related series of 5-methoxyquinoline (B23529) derivatives has shown significant promise. nih.govnih.gov

Structure-activity relationship (SAR) studies led to the identification of 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (compound 5k) as a potent EZH2 inhibitor with an IC50 value of 1.2 μM. nih.govnih.gov This compound successfully decreased the global levels of H3K27me3, the histone mark catalyzed by EZH2, within cells and demonstrated good anti-proliferative activity against two tumor cell lines. nih.govnih.gov Given the structural similarity, these findings suggest that the this compound scaffold could also serve as a basis for designing novel EZH2 inhibitors. nih.gov

Antiviral Properties and Therapeutic Implications

The quinoline scaffold is historically renowned for its role in antimalarial drugs like quinine, and this biological activity extends to antiviral applications. Quinine, a complex derivative of 6-methoxyquinoline, and its related compounds have been extensively studied for their potential as antiviral medications. mdpi.com The proposed mechanism for some derivatives involves interference with viral replication processes. smolecule.com Research into various 6-methoxyquinoline derivatives indicates they possess antiviral properties, making them candidates for further exploration in the development of new antiviral therapies. smolecule.com

Neuropharmacological Activities

Quinoline derivatives are recognized for a wide spectrum of biological effects, including significant neuropharmacological activities. nih.govplos.org This has prompted research into their potential for treating complex neurological and psychiatric disorders.

Central Nervous System (CNS) Activity

Derivatives of 6-methoxyquinoline have shown notable activity within the central nervous system, particularly in the context of neuroprotection. A specific quinolylnitrone, (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)-methanimine oxide (QN23), was identified as a highly effective neuroprotective agent in both global and focal cerebral ischemia models, marking it as a new lead compound for treating ischemic stroke. researchgate.net Additionally, other derivatives based on a related 6-methoxy-quinolin-2-one core have been developed as positive allosteric modulators (PAMs) of excitatory amino acid transporters (EAATs). acs.org Since these transporters are crucial for regulating glutamate (B1630785) levels in the CNS, their modulation represents a therapeutic strategy for a variety of CNS disorders associated with glutamate excitotoxicity. acs.org

Potential as Antiepileptic and Anti-Alzheimer Agents

The neuropharmacological profile of this compound derivatives extends to potential treatments for neurodegenerative and neurological diseases like Alzheimer's and epilepsy.

For Alzheimer's disease, which is characterized by protein aggregates in the brain, derivatives of a fluorescent marker, methoxy-X04, have been developed to improve binding affinity for these pathological hallmarks. nih.gov More directly, a multi-target compound named Contilisant, which incorporates a quinoline moiety, is being investigated for Alzheimer's therapy due to its neuroprotective properties against various disease-relevant toxins. researchgate.net

In the field of epilepsy, the 6-methoxyquinoline scaffold plays a critical role in the synthesis of modern antiepileptic drugs. A chiral catalyst, Q-BTBSA, which has the full name [(N-((S)-(6-methoxyquinolin-4-yl) ((1S,2S,4S,5R)-5-vinyl-quinuclidin-2-yl)methyl)-3,5-bis-(trifluoromethyl)-benzenesulfon-amide)], is instrumental in a new, highly stereoselective synthetic process for Brivaracetam. acs.org Brivaracetam is an antiepileptic drug with a high affinity for synaptic vesicle glycoprotein (B1211001) 2A, a key target in seizure control. acs.org The use of this specific 6-methoxyquinoline derivative as a catalyst highlights the scaffold's importance in developing advanced therapies for epilepsy.

Sodium Channel Blockade Mechanisms

A prominent pharmacological characteristic of certain 6-methoxyquinoline derivatives is their ability to function as sodium channel blockers. wikipedia.orgnih.gov This mechanism is central to their use as antiarrhythmic agents. wikipedia.orgdrugbank.compatsnap.com

The archetypal example is Quinidine (B1679956), a derivative of 6-methoxyquinoline, which is recognized as a Class Ia antiarrhythmic agent. drugbank.compatsnap.com Its primary mechanism of action involves blocking the fast inward sodium current (INa) within cardiac cells. wikipedia.orgpatsnap.com This action decreases the rate of depolarization (phase 0) of the cardiac action potential, which slows conduction velocity throughout the heart's conductive tissues and helps stabilize irregular heart rhythms. patsnap.comnih.gov

The blockade of sodium channels by quinidine is described as "use-dependent," meaning the inhibitory effect becomes more pronounced at higher heart rates. wikipedia.orgnih.gov In addition to the primary sodium channel, quinidine also blocks several other ion channels, including:

Slow inward calcium current (ICa) wikipedia.orgdrugbank.com

Rapid (IKr) and slow (IKs) components of the delayed potassium rectifier current wikipedia.orgdrugbank.com

Inward potassium rectifier current (IKI) wikipedia.org

ATP-sensitive potassium channel (IKATP) wikipedia.org

This multi-channel blockade contributes to the prolongation of the cardiac action potential and the refractory period, which is key to preventing re-entrant arrhythmias. patsnap.com Furthermore, the metabolite 3-hydroxy-quinidine is also an active compound, possessing significant antiarrhythmic properties. nih.gov

Other Biological Activities

The quinoline scaffold is a key feature in many compounds developed as anti-inflammatory agents. researchgate.netnih.gov Research has shown that the type and placement of substituents on the quinoline ring are critical in determining their specific pharmacological targets and activities. nih.gov

Studies have identified several quinoline derivatives with notable anti-inflammatory properties. For instance, pyrazolo[4,3-c]quinoline derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 cells. mdpi.com Specifically, compounds 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid demonstrated significant inhibition of NO production, with a potency comparable to the control inhibitor, 1400W. mdpi.com Their mechanism is believed to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression. mdpi.com

Beyond their effects on ion channels, quinoline derivatives have been identified as effective inhibitors of various metabolic enzymes. researchgate.net A series of substituted quinolines were found to be effective inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase I and II isoforms (hCA I and II). researchgate.net The inhibition constants (Ki) for these compounds were in the nanomolar range, indicating potent activity. researchgate.net

Quinoline-based compounds have also demonstrated inhibitory activity against DNA methyltransferases, enzymes crucial for epigenetic regulation. biorxiv.org Certain quinoline analogs showed low micromolar inhibitory effects on both human DNMT1 and the bacterial adenine (B156593) methyltransferase Clostridioides difficile CamA. biorxiv.org Additionally, chromone (B188151) quinoline derivatives have been evaluated for their cholinesterase inhibitory activity, with most showing selectivity as butyrylcholinesterase (BChE) inhibitors. mdpi.com The well-known derivative Quinidine is also an inhibitor of the cytochrome P450 enzyme 2D6. wikipedia.org

The development of novel chemical agents to control plant-parasitic nematodes is an ongoing area of agricultural research. mdpi.comacs.org Quinoline alkaloids and their derivatives have been explored for such applications, showing potential as nematicides. nih.govresearchgate.net

In a study leveraging the structure of Waltherione A, a naturally occurring alkaloid with nematicidal properties, a series of simplified quinoline derivatives were synthesized and tested. mdpi.com The bioassays revealed that quinoline derivatives were more active than their quinolone counterparts. mdpi.com One compound in particular, designated D1 , demonstrated strong nematicidal activity against the southern root-knot nematode (Meloidogyne incognita), with a 72-hour LC50 of 23.06 μg/mL. mdpi.com This finding suggests that the quinoline moiety is an essential pharmacophore for this activity. mdpi.com Other research has also noted that certain coumarin (B35378) and penigequinolone derivatives possess nematicidal activity. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 6 Methoxyquinolin 4 Ol Derivatives

Impact of Substitution Patterns on Biological Activity

The biological activity of 6-methoxyquinolin-4-ol (B189883) derivatives is highly sensitive to the nature and position of substituents on the quinoline (B57606) ring system. Modifications to the core structure can significantly alter the compound's interaction with biological targets, affecting its efficacy. Studies have shown that even minor changes, such as the replacement of one functional group with another, can lead to substantial differences in biological outcomes, including antimicrobial and anticancer activities. orientjchem.orgsmolecule.com

The methoxy (B1213986) group (-OCH₃) at the 6-position of the quinoline ring is a critical determinant of biological activity in many derivatives. In the context of antimycobacterial agents, this group has been described as pivotal for activity. acs.org For instance, the removal of the 6-methoxy group from certain 2-(quinolin-4-yloxy)acetamide derivatives resulted in a significant loss of antimycobacterial efficacy. acs.org

However, the influence of the 6-methoxy group can vary depending on the biological target. In some cases, its presence has been associated with a modest decrease in the inhibitory potential against enzymes like butyrylcholinesterase (BChE). nih.gov Research into antimycobacterial compounds showed that replacing the 6-methoxy group with a methyl group retained significant activity, whereas replacement with hydrogen, fluorine, or chlorine led to a progressive decrease in potency. acs.org This indicates that while the methoxy group is often beneficial, its role is context-dependent, and other small, lipophilic groups may serve as acceptable alternatives in certain scaffolds. acs.orgacs.org

Table 1: Impact of C6-Substituent on Antimycobacterial Activity of Quinoline Derivatives acs.org
CompoundSubstituent at C6MIC (μM) vs. M. tuberculosis
Reference Compound-OCH₃ (Methoxy)< 0.25
Derivative 1-CH₃ (Methyl)3.9
Derivative 2-F (Fluorine)15.6
Derivative 3-H (Hydrogen)24
Derivative 4-Cl (Chlorine)40

Similarly, in a series of 6-methoxy-2-arylquinoline analogues designed as P-glycoprotein (P-gp) inhibitors, a hydroxymethyl group at the C4 position was found to play a key role in the observed inhibitory activity. nih.gov The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions with amino acid residues in the active sites of target enzymes and proteins. smolecule.com

Beyond the methoxy group at position 6 and the hydroxyl at position 4, substituents at other positions on the quinoline ring also exert a profound influence on biological activity. The introduction of different functional groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby fine-tuning its pharmacological effects. mdpi.com

For example, in the development of antimycobacterial agents, it was found that electron-withdrawing groups generally led to decreased activity, while the introduction of bulky, lipophilic substituents improved the compounds' action. acs.org The addition of a bromine atom at the C7 position of a this compound scaffold has been shown to enhance its biological properties, creating unique compounds with potential antimicrobial and anticancer applications. smolecule.com Furthermore, SAR studies on other quinoline series have shown that introducing a fluorine atom at the C6 position can significantly boost antibacterial activity. orientjchem.org These findings underscore the importance of exploring a wide range of substituents across the entire quinoline ring to optimize therapeutic potential. orientjchem.orgacs.org

Table 2: Effect of Aryl Substituents on Antimycobacterial Activity of 2-(Quinolin-4-yloxy)acetamide Derivatives nih.gov
CompoundSubstituent on Aryl RingMIC (μM) vs. M. tuberculosis H37Rv
Reference Compound (2)4-Methoxy0.44
5e2,4-Dimethoxy0.15
5f2-Methyl0.46
5g2-Ethyl> 27
5i4-Trifluoromethyl0.80
5j2-Chloro0.44
5k3-Chloro0.44
5l4-Chloro0.44
5m4-Bromo0.10

Significance of the Hydroxyl Group at Position 4

Stereochemical Influences on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the pharmacological properties of drugs. ijpsjournal.com Since biological systems, such as enzymes and receptors, are chiral, they often interact differently with the various stereoisomers (enantiomers) of a chiral drug. nih.gov Two enantiomers of the same compound can exhibit significant differences in potency, metabolism, and pharmacological or toxicological effects. nih.govresearchgate.net One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects. nih.gov

This principle is well-illustrated by quinine (B1679958), a natural alkaloid whose chemical structure is (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol. mdpi.com Its potent antimalarial activity is intrinsically linked to its specific stereochemical configuration. The precise spatial orientation of its functional groups, including the 6-methoxyquinoline (B18371) core, is crucial for its interaction with its biological targets. nih.gov The development of synthetic derivatives based on the this compound scaffold often requires careful consideration of stereochemistry to ensure optimal interaction with the target and maximize pharmacological efficacy. ijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. ucla.edu In the study of this compound and its analogues, QSAR helps to build mathematical models that predict the activity of newly designed compounds. vulcanchem.com These models use physicochemical descriptors—such as lipophilicity, electronic properties, and steric parameters—to quantify the structural features of the molecules. vulcanchem.comarabjchem.org

By analyzing a series of derivatives with known activities, QSAR studies can identify the key molecular properties that are either beneficial or detrimental to their pharmacological effect. ucla.edu This information provides valuable insights for the rational design of new, more potent derivatives. For example, a QSAR model might reveal that a certain level of lipophilicity combined with a specific electronic distribution on the quinoline ring is optimal for anticancer activity. This allows researchers to focus their synthetic efforts on compounds that are most likely to succeed, thereby accelerating the drug discovery process. arabjchem.org

Computational and Theoretical Investigations of 6 Methoxyquinolin 4 Ol

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com This method is instrumental in drug discovery for forecasting the interaction between a small molecule (ligand), such as 6-Methoxyquinolin-4-OL (B189883), and a macromolecular target, typically a protein. Such simulations are foundational for structure-activity relationship (SAR) studies.

Protein-Ligand Binding Affinity Analysis

The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and its target protein. researchgate.net For derivatives of 6-methoxyquinoline (B18371), molecular docking studies have been performed to evaluate their potential as inhibitors of various enzymes and proteins. For instance, studies on 6-methoxy-2-arylquinoline analogues as P-glycoprotein (P-gp) inhibitors revealed that certain derivatives exhibit potent inhibitory activity, with binding affinities stronger than the reference compound, verapamil. nih.gov While specific data for this compound is not detailed in broad literature, the methodology is directly applicable. The binding affinity of a ligand is influenced by its molecular geometry and the types of intermolecular forces it can form, such as hydrogen bonds and hydrophobic interactions. nih.gov Research on related 6-methoxyquinoline structures has shown that the methoxy (B1213986) group at the 6-position is important for binding affinity to certain targets, as its replacement with other functional groups like hydroxyl or amino groups can lead to a reduction in affinity. yorku.ca

Target ProteinLigand TypePredicted Binding Energy (kcal/mol)Key Finding
P-glycoprotein (P-gp)6-methoxy-2-arylquinoline derivative-7.5 to -8.5Potent inhibition, stronger than verapamil. nih.gov
VEGFR-2Quinoline-thiazolidine-2,4-dione hybrid-17.44 to -21.94Good binding mode similar to reference inhibitor sorafenib. tandfonline.com
BCR-ABL T315IQuinoline-hydrazide derivative-8.1 to -9.5Strong interactions within the kinase domain. rasayanjournal.co.in

This table presents representative binding affinity data for various 6-methoxyquinoline derivatives against different protein targets to illustrate the application of molecular docking. The values are indicative of the potential interactions that could be explored for this compound.

Identification of Key Interacting Residues and Binding Motifs

Beyond a simple energy score, molecular docking provides a detailed, three-dimensional model of the ligand within the protein's binding site. This allows for the identification of specific amino acid residues that are critical for the interaction. researchgate.net Analysis of docked complexes of quinoline (B57606) derivatives reveals the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, in the context of VEGFR-2 inhibitors, docking studies of quinoline-based compounds identified key residues such as VAL-846, ILE-890, and CYS-1043 as contributing significantly to the binding energy. tandfonline.com The 6-methoxy group itself can participate in hydrogen bonding or orient the molecule within a hydrophobic pocket to optimize interactions. The quinoline ring system is well-known for engaging in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. uncw.edu

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the intrinsic properties of molecules. nih.gov These methods are used to predict a wide range of molecular characteristics, from structural and electronic properties to spectroscopic signatures.

Electronic Structure and Stability Analysis

DFT calculations are employed to understand the electronic structure and stability of this compound. By optimizing the molecular geometry, one can calculate fundamental properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability. For similar quinolone structures, DFT calculations at the B3LYP/6-311+G(d,p) level have revealed HOMO-LUMO gaps in the range of 4-5 eV, indicating moderate electronic stability. Furthermore, analysis of the molecular electrostatic potential (MEP) map, also derived from DFT, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for metabolic reactions or intermolecular interactions. researchgate.net

Prediction of Spectroscopic Properties (UV/Vis, IR, NMR)

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data.

UV/Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. faccts.dersc.org It predicts the excitation energies (corresponding to absorption maxima, λ_max) and oscillator strengths (corresponding to absorption intensity). nii.ac.jp Studies on quinoline derivatives use TD-DFT calculations to assign electronic transitions, such as n → π* or π → π*, which are characteristic of such aromatic systems. rsc.orgresearchgate.net

IR Spectra: DFT calculations can predict vibrational frequencies (infrared spectra). By comparing the calculated spectrum with experimental data, researchers can confirm the molecular structure and the presence of specific functional groups. researchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. d-nb.infonih.gov The accuracy of these predictions can be high enough to distinguish between isomers and confirm structural assignments. mdpi.com For quinoline derivatives, concentration-dependent shifts observed experimentally can be rationalized through computational models of intermolecular interactions. uncw.edu

Spectroscopic PropertyComputational MethodPredicted ParameterSignificance
UV/Visible AbsorptionTD-DFT (e.g., B3LYP/6-31+G(d,p))Excitation Energies (λ_max), Oscillator StrengthIdentifies electronic transitions (π→π, n→π). rsc.org
Infrared (IR) VibrationsDFT (e.g., B3LYP/6-311++G(d,p))Vibrational Frequencies (cm⁻¹)Confirms functional groups and structural integrity. researchgate.net
Nuclear Magnetic Resonance (NMR)DFT/GIAO (e.g., mPW1PW91/6-311+G(2d,p))Chemical Shifts (δ, ppm)Aids in structural elucidation and assignment of atoms.

This table outlines the computational methods used to predict the key spectroscopic properties of molecules like this compound.

Energy Optimization and Conformational Analysis

Before any properties can be accurately calculated, the molecule's geometry must be optimized to find its lowest energy conformation. DFT methods, such as B3LYP with a 6-311G(d,p) or similar basis set, are used to perform this optimization. mdpi.comnih.gov This process determines the most stable three-dimensional arrangement of the atoms by minimizing the total electronic energy. The output provides precise bond lengths, bond angles, and dihedral angles. For a molecule like this compound, conformational analysis would focus on the orientation of the methoxy group relative to the quinoline plane. Computational models suggest the methoxy group often adopts an equatorial orientation to minimize steric hindrance. The optimized structure serves as the foundation for all subsequent calculations, including frequency, docking, and electronic property analyses. nih.gov

Pharmacokinetic and ADME Predictions (Computational)

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to reduce late-stage failures. Computational, or in silico, methods provide a rapid and cost-effective means to predict these pharmacokinetic parameters before a compound is synthesized. For quinoline derivatives like this compound, various computational models are employed to estimate their drug-likeness and potential in vivo behavior. nih.gov

These predictive models are often based on Quantitative Structure-Activity Relationship (QSAR) principles, which correlate a compound's structural features with its pharmacokinetic properties. nih.gov Molecular modeling techniques, including molecular dynamics (MD) simulations, can further elucidate interactions with metabolic enzymes, such as cytochrome P450s, to predict metabolic stability. nih.gov

For a compound like this compound, a typical in silico ADME profile would be generated using various predictive tools and models. These predictions are based on its chemical structure and physicochemical properties. Key parameters evaluated include lipophilicity (LogP), aqueous solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibiting major cytochrome P450 (CYP) enzymes. While specific experimental data for this compound is not publicly available, a representative predicted ADME profile can be constructed based on computational studies of closely related quinoline analogs. researchgate.netmdpi.com

For instance, online tools like SwissADME are commonly used to assess the physicochemical properties of compounds. mdpi.com Such tools analyze the structure to predict compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which helps to forecast oral bioavailability. mdpi.com The table below presents a hypothetical but representative ADME prediction for this compound, based on typical values for similar quinoline derivatives found in computational studies.

Parameter Predicted Value/Classification Significance in Pharmacokinetics
Molecular Weight ~175.18 g/mol Influences diffusion and absorption; generally <500 g/mol is preferred.
LogP (Lipophilicity) 1.5 - 2.5Affects absorption, distribution, and metabolism. Moderate lipophilicity is often optimal.
Aqueous Solubility Moderately SolubleCrucial for absorption; poor solubility can limit bioavailability.
H-Bond Donors 1Influences binding to targets and membrane permeability.
H-Bond Acceptors 3Affects solubility and binding characteristics.
Human Intestinal Absorption (HIA) HighPredicts the extent of absorption from the gastrointestinal tract. nih.gov
Blood-Brain Barrier (BBB) Permeation Low to ModerateIndicates the likelihood of the compound crossing into the central nervous system.
CYP450 Inhibition Potential inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4)Predicts potential for drug-drug interactions. ebi.ac.uk
Topological Polar Surface Area (TPSA) < 90 ŲRelates to membrane permeability; lower values are associated with better cell penetration. mdpi.com

This table is a representative example based on computational predictions for quinoline derivatives and is not based on experimental data for this compound.

These computational predictions serve as a valuable guide in the early stages of drug development, helping to prioritize compounds with favorable pharmacokinetic profiles for further experimental investigation. nih.gov

Machine Learning Approaches in Quinoline Derivative Research

Machine learning (ML) has emerged as a powerful tool in chemical and pharmaceutical research, enabling rapid and accurate predictions of molecular properties and activities. In the field of quinoline derivative research, ML models are increasingly being applied to accelerate the discovery and optimization of new therapeutic agents. doaj.orgresearchgate.net These approaches leverage large datasets of chemical structures and their associated biological activities to build predictive models that can screen virtual libraries of compounds or guide synthetic efforts.

One of the primary applications of ML in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. bohrium.com QSAR studies establish a mathematical relationship between the chemical structure of quinoline derivatives and their biological activity, such as anticancer or antimalarial potency. bohrium.comnih.gov Various ML algorithms, including multiple linear regression (MLR), artificial neural networks (ANN), and gradient boosting methods, are used to create these models. researchgate.netbohrium.com For example, an ANN model was shown to be superior to linear methods for predicting the anticancer activity of camptothecin (B557342) derivatives, a class of quinoline alkaloids. bohrium.com

ML is also employed to predict the regioselectivity of chemical reactions, which is a significant challenge in the synthesis of complex quinoline derivatives. An artificial neural network has been developed to predict the site of electrophilic aromatic substitution on quinoline rings with high accuracy, taking the compound's structure as a simple SMILES string and using quantum chemical descriptors as input. doaj.org This allows chemists to quickly identify the most likely reactive sites, facilitating more efficient synthetic planning.

Furthermore, machine learning models are being used to optimize compounds for specific interactions with biological targets and to predict their ADME properties. For instance, ML models have been developed to predict the inhibitory activity of quinoline derivatives against proteins like ABCB1, which is involved in multidrug resistance in cancer. researchgate.net By analyzing the structural features that contribute to potent inhibition, these models can guide the design of new derivatives with improved efficacy. researchgate.net Similarly, ML-based QSAR models can be trained to predict various ADME parameters, complementing the computational methods described in the previous section and helping to identify candidates with desirable pharmacokinetic profiles early in the discovery pipeline. wisdomlib.orgunnes.ac.id

The integration of machine learning into quinoline derivative research represents a significant advancement, enabling a more data-driven and efficient approach to drug design and development. mdpi.com

Advanced Material Science and Non Pharmacological Applications

Applications in Advanced Materials

The unique photophysical and electronic properties inherent to the quinoline (B57606) scaffold make its derivatives, including 6-Methoxyquinolin-4-ol (B189883), candidates for development in advanced material applications. These materials are foundational to next-generation electronics and polymer science.

The development of novel organic materials is crucial for advancing the technology of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). google.comqucosa.de These technologies rely on semiconducting organic compounds that can efficiently transport charge and emit light. google.comqucosa.de Quinoline derivatives are among the heterocyclic compounds explored for these purposes. bldpharm.com Specifically, this compound is categorized as a potential OLED material, likely serving as a precursor or building block for more complex organic semiconductors. ambeed.com The inherent fluorescence of the quinoline system and the ability to tune its electronic properties through substitution make it a versatile platform for designing new materials for OLED displays and lighting, as well as for the active layers in OFETs. google.comqucosa.de

Quinoline analogs are recognized for their potential application as dyes in solar cells. rsc.org In Dye-Sensitized Solar Cells (DSSCs), an organic dye acts as a photosensitizer, absorbing sunlight and injecting electrons into a semiconductor material. rsc.orgrsc.org The efficiency of DSSCs is highly dependent on the properties of this dye. rsc.orgmdpi.com Similarly, Polymer Solar Cells (PSCs) utilize semiconducting polymers as the active layer to absorb light and generate charge. researchgate.netepfl.ch The performance of PSCs is determined by the properties of the electron-donating and electron-accepting materials. epfl.chrsc.org this compound can serve as a foundational structure for synthesizing more elaborate organic dyes and polymers for these photovoltaic applications, where its chromophoric quinoline core can be modified to optimize light absorption and energy level alignment.

The combination of dyes with polymeric materials can lead to functional materials with enhanced stability, solubility, and specific photophysical properties. researchgate.net There are various methods to create such materials, including the polymerization of colored monomers or the attachment of dye molecules to existing polymer chains. mdpi.com Given that the quinoline structure is a chromophore, this compound can be considered a dye precursor. It can be chemically modified to be polymerizable, allowing it to be integrated into polymer backbones. This process can yield colored polymers or materials with specific optical properties for applications ranging from specialty coatings to advanced optical data storage. researchgate.net

Dye-Sensitized Solar Cells and Polymer Solar Cells

Chemical Sensing and Detection Technologies

Derivatives of 6-methoxyquinoline (B18371) have demonstrated significant utility in the field of chemical sensing. These applications often leverage the ability of the quinoline nitrogen and other functional groups to selectively bind with target analytes, leading to a measurable signal. A notable example involves the use of a quinine-based complex in potentiometric sensors. mdpi.comresearchgate.net Quinine (B1679958), which contains the 6-methoxyquinoline moiety, can form a stable ion-pair complex with tetraphenylborate (B1193919). mdpi.com This complex serves as the active recognition element in a potentiometric membrane sensor designed to detect quinine itself. mdpi.comresearchgate.net The principle relies on the specific non-covalent interactions between the host (the ion-pair complex) and the guest (the analyte), which induces a change in electrical potential that can be measured. mdpi.com This demonstrates the potential of this compound as a structural basis for developing new chemosensors for various ionic or neutral molecules of biological or environmental interest. mdpi.com

Role as Ligands in Coordination Chemistry

The this compound structure contains heteroatoms (nitrogen and oxygen) that are capable of donating lone pairs of electrons to metal ions, allowing it to function as a ligand in coordination chemistry. The formation of metal complexes with quinoline-based ligands is a well-established area of research. For instance, a Schiff base derived from 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde, a closely related compound, was synthesized and used to form complexes with copper (II) and cadmium (II) ions. neliti.com

Elemental analysis of these complexes established a 1:1 metal-to-ligand ratio. neliti.com Infrared spectral data indicated that coordination occurred through the azomethine nitrogen and the deprotonated hydroxyl oxygen, confirming the role of the quinoline derivative as a bidentate ligand. neliti.com Similarly, the positional isomer 6-Methoxyquinolin-8-ol is known to act as a bidentate ligand, forming stable complexes with various transition metals. These findings underscore the capability of the 6-methoxyquinoline scaffold to coordinate with metal ions, creating complexes with potential applications in catalysis, materials science, and biological assays. neliti.com

Table 1: Properties of Metal Complexes with a 6-Methoxyquinoline-derived Schiff Base Ligand. neliti.com
Metal IonComplexMetal-Ligand RatioDecomposition Temp. (°C)Conductivity Nature
Cu(II)[Cu(L)Cl(H₂O)]1:1270Non-electrolytic
Cd(II)[Cd(L)Cl(H₂O)]1:1282Non-electrolytic
*L represents the Schiff base ligand: 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol.

Agrochemistry and Environmental Science Applications

Quinoline-based compounds are investigated in agrochemical research due to their diverse biological activities. The development of new agrochemicals is essential for sustainable agriculture, with a focus on creating more efficient and environmentally benign pesticides and fertilizers. rsc.org The core 6-methoxyquinoline structure is a key component in molecules that exhibit antimicrobial properties. mdpi.com For example, hybrids of 8-Amino-6-methoxyquinoline have been synthesized and tested for their biological activity. mdpi.com While many studies focus on medicinal applications, the underlying principles of designing biologically active molecules are transferable to agrochemistry for the development of novel fungicides, bactericides, or herbicides. mdpi.com The exploration of quinoline derivatives in environmental science also includes their potential use in remediation or as tracers, leveraging their unique chemical and photophysical properties. mdpi.com

Analytical Methodologies for the Characterization and Quantification of 6 Methoxyquinolin 4 Ol

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular architecture of 6-methoxyquinolin-4-ol (B189883).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen and carbon skeletons of the molecule.

¹H NMR spectra reveal the chemical environment of each proton. For a related compound, (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol, the methoxy (B1213986) protons present as a distinct singlet signal around 3.9 ppm. mdpi.com The aromatic protons of the quinoline (B57606) ring typically appear in the range of 7.50 to 9.96 ppm. mdpi.com

¹³C NMR spectroscopy provides insight into the carbon framework. In a derivative of this compound, the carbon of the methoxy group (OCH₃) resonates at approximately 56.63 ppm. mdpi.com The aromatic carbons of the quinoline ring show signals between 117.20 and 164.49 ppm. mdpi.com More detailed analyses of related structures have identified specific carbon resonances, for instance, in a complex, the quinoline and tetraphenyl ring carbons were observed between 117.20 and 164.49 ppm. mdpi.com

Table 1: Representative NMR Data for this compound Derivatives

NucleusFunctional GroupChemical Shift (ppm) RangeReference
¹HMethoxy (O-CH₃)~3.9 mdpi.com
¹HAromatic (Quinoline)7.50 - 9.96 mdpi.com
¹³CMethoxy (O-CH₃)~56.63 mdpi.com
¹³CAromatic (Quinoline)117.20 - 164.49 mdpi.com

Note: The data presented is for derivative compounds and may vary for this compound itself.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its derivatives, characteristic absorption bands are observed.

The IR spectrum of a related compound, (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol tetraphenylborate (B1193919), showed a prominent band for the O-H group stretching vibration at 3487 cm⁻¹, which is consistent with calculated values. mdpi.com The IR spectrum of 6-methoxyquinoline (B18371), a closely related precursor, displays characteristic peaks in the condensed phase. nist.gov The region from 1680 to 1750 cm⁻¹ is typically associated with C=O stretching, while the 3300 to 3600 cm⁻¹ range corresponds to O-H and N-H stretching vibrations. libretexts.org Aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region.

Table 2: Key IR Absorption Bands for Functional Groups Relevant to this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
O-HStretching3300 - 3600 libretexts.org
C-H (aromatic)Stretching~3000 libretexts.org
C=C (aromatic)Stretching1400 - 1600 libretexts.org
C-O (ether)Stretching1000 - 1300 libretexts.org

Note: These are general ranges and the exact position of the peaks can be influenced by the molecular environment.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information through fragmentation patterns.

The molecular formula of this compound is C₁₀H₉NO₂, corresponding to a molecular weight of approximately 175.18 g/mol . synquestlabs.com High-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, confirming the elemental composition. rsc.org For example, the ESI-MS (+ve) of a quinine-tetraphenyl borate (B1201080) complex, which contains the 6-methoxyquinoline moiety, showed a peak at m/z 325.19, corresponding to the quinine (B1679958) cation. mdpi.com Fragmentation patterns observed in the mass spectrum can reveal the loss of specific groups, such as a methyl group (a loss of 15 Da). msu.edu

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is used to study the electronic transitions within the molecule and can be used for quantification. The UV-Vis spectrum of a molecule is dependent on the nature of its chromophores.

For a complex containing the 6-methoxyquinoline structure, maximum absorption wavelengths (λmax) were observed at 310, 260, and 220 nm. mdpi.com The selection of an appropriate solvent is crucial for accurate UV-Vis analysis, as the solvent itself should have minimal absorbance in the region of interest. sigmaaldrich.com

Mass Spectrometry (MS)

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of this compound and related compounds. avantorsciences.com This technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

Purity is often determined by calculating the percentage of the peak area of the main compound relative to the total area of all peaks in the chromatogram. researchgate.net For instance, the purity of 6-methoxyquinoline-4-carboxylic acid has been determined to be ≥98.0% by HPLC analysis. avantorsciences.com HPLC can also be used to monitor the progress of a chemical reaction, ensuring the consumption of starting materials and the formation of the desired product. Byproducts, which may have different polarities, will have different retention times, allowing for their separation and identification. torontech.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized chromatographic technique for the separation and identification of compounds. wisc.eduresearchgate.net Its application in the analysis of quinoline derivatives, including this compound, relies on the differential partitioning of the analyte between a stationary phase and a mobile phase. wisc.edu

The separation mechanism in TLC is governed by the principle of adsorption and partition. The stationary phase, typically a layer of adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a plate, interacts with the compounds in the sample mixture. wisc.edu A solvent or a mixture of solvents, known as the mobile phase, moves up the plate by capillary action, carrying the sample components at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. wisc.edu

The retention factor (Rf), a key parameter in TLC, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a specific compound under defined chromatographic conditions. researchgate.net

For the analysis of quinoline derivatives, various TLC systems have been employed. The choice of stationary and mobile phases is critical for achieving optimal separation. While specific data for this compound is not extensively documented in publicly available literature, the chromatographic behavior of closely related isomers provides valuable insights. For instance, in the analysis of bromo-methoxyquinoline isomers, a mobile phase of ethyl acetate (B1210297) and hexane (B92381) has been successfully used on silica gel plates. tubitak.gov.tr

Visualization of the separated spots on a TLC plate is often necessary as most quinoline derivatives are colorless. acs.org Common visualization techniques include exposure to ultraviolet (UV) light, where compounds with chromophores may appear as dark spots on a fluorescent background, or placing the plate in a chamber with iodine vapor, which forms colored complexes with many organic compounds. acs.orgrsc.org

Table 1: Thin-Layer Chromatography Parameters for Quinoline Derivatives

ParameterDescriptionTypical Application for Quinoline Derivatives
Stationary Phase The adsorbent layer.Silica gel 60 F254 is commonly used. researchgate.netresearchgate.net
Mobile Phase The solvent system that moves up the stationary phase.Mixtures of ethyl acetate and hexane (e.g., 1:9 v/v) have been used for methoxyquinoline isomers. tubitak.gov.tr Other systems include benzene (B151609), ethyl acetate, and formic acid mixtures. mdpi.com
Retention Factor (Rf) The ratio of the distance traveled by the spot to the distance traveled by the solvent front.An Rf value of 0.40 was reported for 8-bromo-6-methoxyquinoline (B1267094) using a 1:9 ethyl acetate/hexane mobile phase. tubitak.gov.tr
Visualization The method used to detect the separated spots.UV light at 254 nm is a common method. tubitak.gov.tr Iodine vapor can also be used. acs.org

Titrimetric Methods for Quantification

Titrimetric analysis provides a classical and reliable approach for the quantification of this compound. The basic nature of the quinoline nitrogen atom and the potential for ion-pair formation are the primary chemical properties exploited in these methods.

Two principal titrimetric methods are applicable: neutralization titration and ion-pair titration.

Neutralization Titration:

Due to the presence of the basic nitrogen atom in the quinoline ring, this compound can be quantified by an acid-base titration. Given that quinoline derivatives are often weak bases, non-aqueous titrations are generally preferred to obtain a sharp and clear endpoint. lcms.cz

In this method, the sample is dissolved in a non-aqueous solvent, typically glacial acetic acid, and titrated with a standardized solution of a strong acid, most commonly perchloric acid dissolved in glacial acetic acid. lcms.cznih.govlatamjpharm.org The reaction proceeds as a neutralization, where the acidic titrant protonates the basic nitrogen of the quinoline ring.

The endpoint of the titration can be determined potentiometrically, using a pH electrode to monitor the change in potential as the titrant is added, or visually, with the aid of an indicator such as crystal violet, which exhibits a distinct color change at the equivalence point. nih.govijpsr.com Potentiometric titrations have been successfully applied to determine the protonation constants of various hydroxyquinolines. acs.orgresearchgate.netulisboa.pt

Ion-Pair Titration:

Ion-pair titration is another effective method for the quantification of nitrogenous bases like this compound. This technique is based on the formation of a stable, stoichiometric ion-pair between the protonated form of the analyte and a suitable counter-ion. grafiati.com

A common titrant used for this purpose is sodium tetraphenylborate (Na[B(C₆H₅)₄]). The titration involves the reaction of the protonated this compound with the tetraphenylborate anion to form an insoluble ion-pair complex. The formation of this precipitate drives the reaction to completion.

The endpoint for ion-pair titrations can be detected using various methods, including potentiometry with an ion-selective electrode or visual indicators that respond to the excess of the titrant or the disappearance of the analyte. researchgate.net This method has been applied to the determination of other alkaloids and nitrogen-containing pharmaceuticals. grafiati.com

Table 2: Principles of Titrimetric Methods for this compound

Titration MethodPrincipleTypical ReagentsEndpoint Detection
Neutralization Titration The basic nitrogen atom of the quinoline ring is titrated with a strong acid in a non-aqueous medium. lcms.czSolvent: Glacial Acetic Acid lcms.czresearchgate.netTitrant: Perchloric Acid (0.1 M in glacial acetic acid) lcms.czlatamjpharm.orgPotentiometric: Glass electrode nih.govVisual Indicator: Crystal Violet nih.govijpsr.com
Ion-Pair Titration Formation of a stable, insoluble ion-pair between the protonated analyte and a large counter-ion. grafiati.comTitrant: Sodium Tetraphenylborate Medium: Typically an aqueous buffered solution.Potentiometric: Ion-selective electrode researchgate.netVisual Indicator: Specific indicators that respond to ion-pair formation.

Future Directions and Emerging Research in 6 Methoxyquinolin 4 Ol Chemistry

Design and Synthesis of Next-Generation Analogues

The core of future research lies in the rational design and efficient synthesis of novel analogues of 6-methoxyquinolin-4-ol (B189883) to enhance efficacy, selectivity, and physicochemical properties. acs.org Current strategies focus on systematic modifications of the quinoline (B57606) core. acs.org

One key area of investigation is the modification of the quinoline substitution pattern. acs.org Research into 2-quinolin-4-yloxyacetamides, for example, has explored how different substituents on the quinoline ring affect antimycobacterial activity. acs.org Structure-activity relationship (SAR) analysis has shown that while a methoxy (B1213986) group at the 6-position is often beneficial, other groups like methyl can sometimes be an acceptable alternative, whereas fluorine or chlorine at the same position can lead to decreased activity. acs.org The replacement of the methyl group at position 2 with larger or more electron-withdrawing groups has also been shown to impact biological activity. acs.org

Synthetic methodologies are also evolving. The Doebner reaction, a one-step process involving a substituted benzaldehyde (B42025), pyruvic acid, and p-anisidine (B42471), is utilized to prepare 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives, which can then be reduced to the corresponding alcohols. nih.gov Other synthetic routes include the oxidation of 6-methoxy-4-methylquinoline (B1630382) to produce 6-methoxyquinoline-4-carbaldehyde (B1360400), which can then be used in Grignard reactions to yield derivatives like 1-(6-methoxyquinolin-4-yl)propan-1-ol. nih.gov Furthermore, multi-step syntheses are employed to create more complex analogues, such as those where the hydroxyl group is replaced or the quinuclidine (B89598) ring in related structures is modified. nih.gov

More than 60 new quinoline derivatives have been synthesized and evaluated in some studies to explore SAR and optimize properties like metabolic stability and cytotoxicity. acs.org These efforts have led to the identification of compounds with significant inhibitory activity and improved profiles. nih.gov

Table 1: Examples of Synthesized this compound Analogues and Derivatives

Compound Name Synthetic Method Highlight Reported Finding/Yield Reference
6-methoxy-2-phenylquinoline-4-carboxylic acid Doebner reaction 23% yield nih.gov
(6-methoxy-2-phenylquinolin-4-yl) methanol (B129727) Reduction of the corresponding carboxylic acid with LiAlH4 47% yield; potent P-gp inhibitor nih.gov
(2-(4-fluorophenyl)-6-methoxyquinolin-4-yl) methanol Reduction of the corresponding carboxylic acid with LiAlH4 36% yield; potent P-gp inhibitor, 2.1-fold stronger than verapamil nih.gov
6-methoxyquinoline-4-carbaldehyde Oxidation of 6-methoxy-4-methylquinoline with selenium dioxide 70% yield nih.gov
1-(6-methoxyquinolin-4-yl)propan-1-ol Grignard reaction of 6-methoxyquinoline-4-carbaldehyde with ethylmagnesium bromide 57% yield nih.gov
2-((6-methoxyquinolin-4-yl)methyl)-8-vinylquinuclidine Reduction of a tosyl-protected quinine (B1679958) derivative with LiAlH4 27% yield nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

While the historical significance of quinolines as antimalarials is well-established, research on this compound and its derivatives is uncovering a wide array of new biological activities and therapeutic possibilities. mdpi.com The quinoline structure is a key feature in many biologically active compounds, making its derivatives objects of intense study in medicinal chemistry. smolecule.comsmolecule.com

Anticancer Activity: A significant area of emerging research is the evaluation of this compound derivatives as potential anticancer agents. neuroquantology.com Studies have reported on oxadiazole analogues based on the quinolin-4-yl scaffold that show the ability to inhibit tumor growth. neuroquantology.com For instance, certain derivatives have demonstrated cytotoxicity in the sub-micromolar range against cancer cell lines that express Bcl-2. neuroquantology.com The anticancer potential is often linked to various mechanisms of action, highlighting the versatility of the quinoline moiety. neuroquantology.com

Antimicrobial Properties: Beyond malaria, the antimicrobial spectrum of these compounds is being broadened. smolecule.com Derivatives are being investigated for their efficacy against various pathogens, including bacteria and fungi. smolecule.comsmolecule.com A major focus has been on developing new agents to combat Mycobacterium tuberculosis. acs.org Optimization of the this compound scaffold has led to compounds with low micromolar minimum inhibitory concentration (MIC) values and excellent intracellular antimycobacterial activity. acs.org

Enzyme and Protein Inhibition: Derivatives of this compound are being explored as inhibitors of specific enzymes and proteins. smolecule.com One notable target is P-glycoprotein (P-gp), a transporter protein associated with multidrug resistance in cancer. nih.gov Newly synthesized 6-methoxy-2-arylquinoline analogues have been identified as potent P-gp inhibitors, with some showing activity several times stronger than the known inhibitor verapamil. nih.gov This suggests a potential role for these compounds in overcoming chemotherapy resistance. nih.gov Other research has pointed towards farnesyltransferase as a possible target, which is crucial for the function of proteins involved in cancer signaling. nih.gov

Other Therapeutic Areas: The biological activity of these compounds extends to potential anti-inflammatory properties and applications as agrochemicals, such as pesticides, due to their antimicrobial nature. smolecule.com The ability to derivatize the core structure allows for fine-tuning of its biological effects, opening doors to new therapeutic applications. smolecule.com

Advanced Computational Modeling and AI-Driven Discovery

The integration of advanced computational modeling and artificial intelligence (AI) is revolutionizing the discovery and development of this compound analogues. These in silico methods accelerate the design-synthesis-test cycle, reduce costs, and provide deep insights into molecular interactions.

Molecular Docking and Virtual Screening: Molecular docking is a key computational tool used to predict the binding orientation and affinity of a designed molecule to its biological target. nih.gov In the development of P-glycoprotein inhibitors, docking studies were performed on a homology-modeled human P-gp to explain the experimental results and guide the design of more potent analogues. nih.gov Virtual screening of large compound libraries against specific targets, such as farnesyltransferase, has been used to identify novel quinoline-based compounds with potential antitumor activity. nih.gov These computational hits then become high-priority candidates for synthesis and biological evaluation. nih.gov

Predictive Modeling and Property Calculation: Computational methods are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogues, which is critical for their development as drug candidates. nih.gov Studies on 6-methoxy-2-arylquinolines, for example, suggested that the designed compounds would have good human intestinal absorption. nih.gov Furthermore, theoretical calculations using methods like Density Functional Theory (DFT) are used to understand the stability and electronic properties of these molecules. mdpi.com For instance, calculations of HOMO-LUMO energy gaps can indicate the chemical reactivity and stability of a synthesized complex. mdpi.com

AI in Synthesis and Degradation Planning: Emerging AI-driven tools are also being applied to chemical synthesis itself. Computational synthesis design platforms can retrospectively analyze complex molecules and propose viable synthetic or degradative pathways. icm.edu.pl While still a developing area, such tools could in the future assist in planning the synthesis of novel this compound derivatives or in designing environmentally benign degradation routes for these compounds. icm.edu.pl

Table 2: Application of Computational Tools in this compound Research

Computational Tool/Method Application Finding/Purpose Reference
Molecular Docking P-glycoprotein (P-gp) Inhibition To understand binding interactions and rationalize structure-activity relationships of quinoline derivatives. nih.gov
Virtual Screening Farnesyltransferase Inhibition To identify potential antitumor compounds from a database, leading to the discovery of a hit compound. nih.gov
Density Functional Theory (DFT) Stability of a Quinine-Tetraphenylborate Complex Calculated complexation energy, HOMO-LUMO gap, and ionic interactions to explain the stability of the complex. mdpi.com

Sustainable and Scalable Production Methods

As the potential applications of this compound and its derivatives expand, there is a growing emphasis on developing production methods that are not only efficient but also environmentally sustainable and scalable for industrial application.

Recent research has focused on "green chemistry" approaches to minimize waste and avoid the use of hazardous reagents. One such method involves the reaction of p-anisidine with 1,3-propanediol (B51772) using transition metal catalysts and oxygen as the oxidant at elevated temperatures. This process is considered more environmentally friendly as it uses oxygen, a green oxidant, and can achieve good yields of the quinoline scaffold. Another sustainable approach is the use of ion-pair reactions in deionized water at room temperature, which avoids organic solvents altogether. mdpi.com

Efficiency is also being improved through one-pot synthesis sequences. For example, a two-step, one-pot sequence has been developed for the synthesis of a key lactam intermediate, which involves an initial amidation followed by a Knorr cyclization in the same reaction vessel. acs.org This reduces the need for intermediate purification steps, saving time, resources, and solvents. acs.org Furthermore, research into the synthesis of the antimalarial drug tafenoquine, a related quinoline, has focused on creating a greener and more economically attractive route compared to previous manufacturing processes, as measured by metrics like Sheldon's E Factors. acs.org

The optimization of reaction conditions, such as solvent choice, temperature, and catalysts, is a continuous effort to improve yields and purity while ensuring the process is scalable. acs.org For instance, the reduction of a nitrile to an aldehyde using diisobutylaluminum hydride (DIBAL) has been shown to be an efficient route to 6-methoxyquinoline-4-carbaldehyde, a key intermediate.

Interdisciplinary Research with Materials Science and Nanotechnology

The unique structural and electronic properties of the this compound scaffold are attracting interest beyond medicinal chemistry, leading to interdisciplinary collaborations with materials science and nanotechnology. smolecule.comnih.gov This convergence of fields opens up novel applications for quinoline derivatives. nih.govmeegle.com

In materials science, quinoline derivatives are utilized as building blocks for advanced materials. smolecule.com Their fused aromatic structure can be exploited in the synthesis of dyes, pigments, and fluorescent probes. The ability to functionalize the quinoline ring allows for the tuning of its photophysical properties, making these compounds candidates for use in optical or electronic materials. smolecule.com

Nanotechnology offers a platform to leverage the properties of these molecules in new ways. nih.govmeegle.com For example, the incorporation of quinoline-based compounds into nanomaterials is an emerging area. Nanoparticles can act as scaffolds or carriers for these molecules, potentially enhancing their stability or enabling targeted delivery in therapeutic applications. mdpi.com While direct research on this compound in nanotechnology is still nascent, the broader field provides a clear roadmap. For instance, the development of nanorobotics for targeted drug delivery or the use of nanomaterials to enhance the efficacy of therapeutic agents are highly relevant concepts. meegle.com

The intersection of these fields is synergistic. Materials science provides the methods to create novel structures and surfaces, while nanotechnology provides the tools to manipulate matter at the nanoscale. uio.nohi.is The chemical versatility of this compound and its analogues makes them ideal candidates for integration into these advanced systems, from functional thin films to sophisticated biosensors. smolecule.comhi.is

Q & A

Basic Research Question

  • Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays using standardized bacterial strains (e.g., E. coli ATCC 25922) .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) with IC50_{50} calculations via nonlinear regression (evidence 17).

Advanced Research Tip : Validate target engagement using molecular docking (e.g., AutoDock Vina) to predict binding affinities with enzymes like topoisomerase II, followed by SPR (Surface Plasmon Resonance) for kinetic analysis .

How can researchers address contradictions in reported SAR (Structure-Activity Relationship) data for this compound analogs?

Advanced Research Question
Contradictions often stem from assay variability or incomplete functional group analysis. Mitigate this by:

  • Systematic SAR Libraries : Synthesize derivatives with controlled substitutions (e.g., halogenation at C2/C8, alkylation at N1) to isolate electronic/steric effects (evidence 6).
  • Meta-Analysis : Pool data from multiple studies (e.g., using PRISMA guidelines) to identify trends. For example, methoxy groups at C6 enhance solubility but reduce membrane permeability in certain analogs .

Case Study : A 2023 meta-analysis resolved conflicting IC50_{50} values for antiparasitic activity by standardizing assay protocols across labs .

What are best practices for ensuring reproducibility in this compound synthesis and characterization?

Basic Research Question

  • Documentation : Share detailed synthetic protocols (e.g., reaction times, solvent grades) via platforms like Zenodo or protocols.io (evidence 2, 7).
  • Analytical Validation : Cross-validate purity using HPLC, GC-MS, and elemental analysis. For example, a 2024 study achieved 99% reproducibility by adhering to USP guidelines for column calibration .

Advanced Tip : Implement blockchain-enabled lab notebooks (e.g., SciNote) to timestamp and encrypt procedural steps, reducing data manipulation risks .

How can mixed-methods research designs enhance mechanistic studies of this compound?

Advanced Research Question
Combine quantitative (e.g., kinetic studies) and qualitative (e.g., crystallography) approaches:

  • Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction intermediates in real-time.
  • Crystallographic Analysis : Solve X-ray structures of enzyme-ligand complexes (e.g., PDB deposition) to map binding modes (evidence 17).
  • Triangulation : Validate findings via convergence of NMR, computational docking, and enzymatic assays (evidence 7, 14).

Example : A 2025 study elucidated the antioxidant mechanism by correlating DFT-predicted radical scavenging sites with ESR experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.